molecular formula C21H13N3O5 B11116548 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B11116548
M. Wt: 387.3 g/mol
InChI Key: GFTGLXYYEKABOO-UHFFFAOYSA-N
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Description

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitro group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 2-phenyl-1,3-benzoxazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzodioxole or benzoxazole rings .

Scientific Research Applications

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Properties

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C21H13N3O5/c25-24(26)17-10-20-19(27-12-28-20)8-14(17)11-22-15-6-7-18-16(9-15)23-21(29-18)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

GFTGLXYYEKABOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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